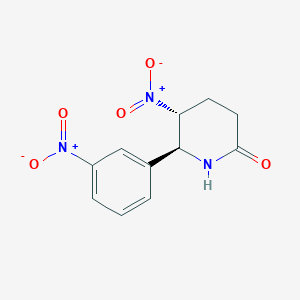![molecular formula C25H32Sn2 B14584645 Trimethyl[4-(triphenylstannyl)butyl]stannane CAS No. 61222-21-7](/img/structure/B14584645.png)
Trimethyl[4-(triphenylstannyl)butyl]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[4-(triphenylstannyl)butyl]stannane is an organotin compound characterized by the presence of tin-carbon bonds. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions due to their ability to act as radical reducing agents .
Preparation Methods
The synthesis of Trimethyl[4-(triphenylstannyl)butyl]stannane typically involves the reaction of triphenyltin chloride with a Grignard reagent, followed by the addition of trimethyltin chloride. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent the hydrolysis of the organotin compounds . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Trimethyl[4-(triphenylstannyl)butyl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and hydroxides.
Reduction: It can act as a reducing agent in radical reactions, often using reagents like lithium aluminium hydride.
Substitution: The compound can participate in substitution reactions, where the tin atom is replaced by other functional groups.
Common reagents used in these reactions include Grignard reagents, lithium aluminium hydride, and various halides. The major products formed from these reactions depend on the specific conditions and reagents used but often include tin oxides, hydroxides, and substituted organotin compounds .
Scientific Research Applications
Trimethyl[4-(triphenylstannyl)butyl]stannane has several scientific research applications:
Mechanism of Action
The mechanism of action of Trimethyl[4-(triphenylstannyl)butyl]stannane involves the formation of tin-centered radicals, which can participate in various radical reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of new chemical bonds . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Trimethyl[4-(triphenylstannyl)butyl]stannane can be compared with other organotin compounds, such as tributyltin hydride and trimethyltin chloride . While all these compounds are used in radical reactions, this compound is unique due to its specific structure, which allows for different reactivity and selectivity in chemical reactions. Similar compounds include:
Tributyltin hydride: Known for its use in radical reductions and hydrostannation reactions.
Trimethyltin chloride: Used in the synthesis of other organotin compounds and as a reagent in organic synthesis.
By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
CAS No. |
61222-21-7 |
|---|---|
Molecular Formula |
C25H32Sn2 |
Molecular Weight |
569.9 g/mol |
IUPAC Name |
trimethyl(4-triphenylstannylbutyl)stannane |
InChI |
InChI=1S/3C6H5.C4H8.3CH3.2Sn/c3*1-2-4-6-5-3-1;1-3-4-2;;;;;/h3*1-5H;1-4H2;3*1H3;; |
InChI Key |
JWUDYOQONHWNFX-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)CCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


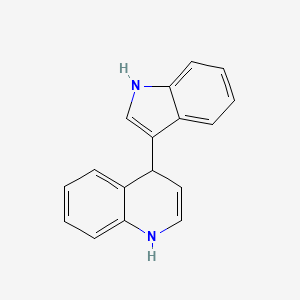
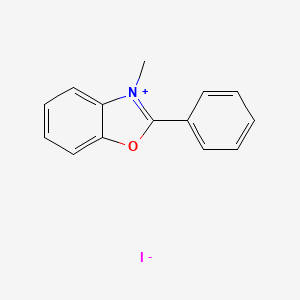
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
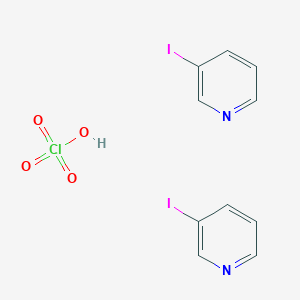
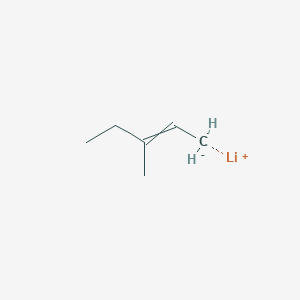
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)
![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)
![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)
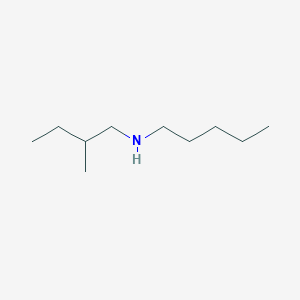
![7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14584607.png)
![Lithium bicyclo[4.1.0]heptan-7-ide](/img/structure/B14584608.png)
